molecular formula C55H71N2P B3097041 (3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4-amine CAS No. 1298133-38-6

(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4-amine

Cat. No.: B3097041
CAS No.: 1298133-38-6
M. Wt: 791.1 g/mol
InChI Key: BFIOXLQKHYHIIN-KZRJWCEASA-N
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Description

(3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4-amine is a complex organic compound with a unique structure that includes phosphanyl and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4-amine involves multiple steps, including the formation of the spirobiindene core and the introduction of the phosphanyl and pyridinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are typically found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4-amine include:

  • Bis(2,4-di-tert-butylphenyl) phosphate
  • 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Uniqueness

The uniqueness of (3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4-amine lies in its spirobiindene core and the presence of both phosphanyl and pyridinyl groups. These structural features confer specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H71N2P/c1-50(2,3)38-24-27-56-43(30-38)35-57-46-20-16-18-36-22-25-55(48(36)46)26-23-37-19-17-21-47(49(37)55)58(44-31-39(51(4,5)6)28-40(32-44)52(7,8)9)45-33-41(53(10,11)12)29-42(34-45)54(13,14)15/h16-21,24,27-34,57H,22-23,25-26,35H2,1-15H3/t55-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIOXLQKHYHIIN-KZRJWCEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)CNC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=NC=C1)CNC2=CC=CC3=C2[C@@]4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H71N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101100066
Record name N-[(1R)-7′-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2′,3,3′-tetrahydro-1,1′-spirobi[1H-inden]-7-yl]-4-(1,1-dimethylethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101100066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

791.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1298133-38-6
Record name N-[(1R)-7′-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2′,3,3′-tetrahydro-1,1′-spirobi[1H-inden]-7-yl]-4-(1,1-dimethylethyl)-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1298133-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1R)-7′-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2′,3,3′-tetrahydro-1,1′-spirobi[1H-inden]-7-yl]-4-(1,1-dimethylethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101100066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4-amine
Reactant of Route 2
Reactant of Route 2
(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4-amine
Reactant of Route 3
Reactant of Route 3
(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4-amine
Reactant of Route 4
Reactant of Route 4
(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4-amine
Reactant of Route 5
Reactant of Route 5
(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4-amine
Reactant of Route 6
Reactant of Route 6
(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4-amine

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